molecular formula C21H26F2N4O2 B2572830 N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(2,5-difluorophenyl)oxalamide CAS No. 1049479-19-7

N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(2,5-difluorophenyl)oxalamide

Cat. No. B2572830
CAS RN: 1049479-19-7
M. Wt: 404.462
InChI Key: SXIQSWHSMFNFFP-UHFFFAOYSA-N
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Description

N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(2,5-difluorophenyl)oxalamide is a useful research compound. Its molecular formula is C21H26F2N4O2 and its molecular weight is 404.462. The purity is usually 95%.
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Scientific Research Applications

Enantioselective Functionalization of Amines

Research has shown that saturated aza-heterocycles, which include structures similar to the compound of interest, are essential building blocks in bioactive compounds and therapeutic agents. These N-heterocycles are utilized as chiral auxiliaries and ligands in asymmetric synthesis. A study by Jain et al. highlights the importance of developing methods for the enantioselective functionalization of the α-methylene C–H bonds of these systems, particularly through Pd(II)-catalyzed enantioselective α-C–H coupling of a wide range of amines. This approach not only achieves high enantioselectivities but also ensures exclusive regioselectivity, demonstrating significant potential for drug discovery applications (Jain et al., 2016).

Synthesis of Gamma-Secretase Inhibitors

Fauq et al. describe an improved chemical synthesis of LY411575, a known γ-secretase inhibitor, highlighting the versatility of compounds related to the chemical structure . The synthesis process avoids chiral chromatography, indicating the compound's potential utility in synthesizing therapeutically relevant molecules. This work underscores the importance of such compounds in the development of inhibitors for significant biological targets (Fauq et al., 2007).

Azepine Ring Construction

De la Fuente and Domínguez explored the synthesis of pentacyclic structures incorporating the azepine ring, which is structurally related to the compound in focus. Their study demonstrates various strategies for assembling the azepine ring, offering insights into the synthetic versatility of such compounds. This research could inform the development of new methodologies for constructing complex heterocyclic systems (De la Fuente & Domínguez, 2007).

Nonpeptide Antagonists of Substance P (NK1) Receptor

Research by Snider et al. introduced CP-96,345, a potent nonpeptide antagonist of the substance P (NK1) receptor, indicating the therapeutic potential of structurally complex nitrogen-containing compounds. This study underscores the relevance of such compounds in the discovery of new drugs that target specific receptors, contributing to our understanding of substance P's physiological properties and its role in various diseases (Snider et al., 1991).

properties

IUPAC Name

N-[2-(azepan-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-N'-(2,5-difluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26F2N4O2/c1-26-10-6-7-18(26)19(27-11-4-2-3-5-12-27)14-24-20(28)21(29)25-17-13-15(22)8-9-16(17)23/h6-10,13,19H,2-5,11-12,14H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIQSWHSMFNFFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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